3-Bromo-2-chloro-4-(trifluoromethyl)aniline CAS number
3-Bromo-2-chloro-4-(trifluoromethyl)aniline CAS number
An In-Depth Technical Guide to 3-Bromo-2-chloro-4-(trifluoromethyl)aniline: A Theoretical and Practical Synthesis Framework for Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 3-Bromo-2-chloro-4-(trifluoromethyl)aniline, a halogenated and trifluoromethyl-substituted aniline with significant potential as a building block in medicinal chemistry. While this specific isomer is not readily cataloged with a unique CAS number, this paper presents a scientifically grounded, theoretical framework for its synthesis, predicted physicochemical properties, and potential applications. By leveraging established principles of organic chemistry and drawing analogies from well-documented isomers, this guide serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Value of Halogenated Anilines in Drug Development
The aniline scaffold is a cornerstone in medicinal chemistry, and its strategic functionalization with halogens and trifluoromethyl (CF₃) groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The incorporation of a trifluoromethyl group, for instance, is known to enhance metabolic stability, lipophilicity, and binding affinity. Halogen atoms, such as bromine and chlorine, can serve as key anchor points for further molecular elaboration through cross-coupling reactions and can also participate in halogen bonding, a significant interaction in drug-receptor binding.
This guide focuses on the specific, albeit lesser-known, isomer: 3-Bromo-2-chloro-4-(trifluoromethyl)aniline . A thorough search of chemical databases does not yield a registered CAS number for this compound, suggesting it is not a widely available commercial product. However, its structural congeners are well-documented and are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals. This document, therefore, provides a prospective analysis, outlining a plausible synthetic pathway and predicting the compound's characteristics and utility based on established chemical principles.
Physicochemical Properties: An Expert-Informed Prediction
While experimental data for 3-Bromo-2-chloro-4-(trifluoromethyl)aniline is not available, we can predict its key physicochemical properties by analyzing its constituent parts and comparing them to known isomers. The presence of a trifluoromethyl group will significantly increase its lipophilicity (logP), while the amino group will provide a site for protonation, influencing its solubility in aqueous media at different pH values.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₇H₄BrClF₃N | Based on the chemical structure. |
| Molecular Weight | 274.47 g/mol | Sum of the atomic weights of the constituent atoms. |
| Appearance | Off-white to light brown solid | Similar substituted anilines are typically solids at room temperature. |
| Melting Point | 50-70 °C | Estimated based on related isomers. For example, 4-Bromo-3-(trifluoromethyl)aniline has a melting point of 48-50 °C. The additional chlorine atom is expected to increase the melting point due to a higher molecular weight and stronger intermolecular forces. |
| Boiling Point | > 250 °C | Expected to be high due to the polar nature of the amino group and the high molecular weight. |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DCM, Ethyl Acetate, DMF). | The aniline moiety provides some polarity, but the aromatic ring and halogen/CF₃ substituents make it largely nonpolar. |
| Predicted pKa | 1-2 | The electron-withdrawing effects of the trifluoromethyl group and the halogens will significantly decrease the basicity of the aniline nitrogen compared to aniline (pKa of 4.6). |
Proposed Synthesis of 3-Bromo-2-chloro-4-(trifluoromethyl)aniline: A Step-by-Step Protocol
The synthesis of 3-Bromo-2-chloro-4-(trifluoromethyl)aniline can be approached through a multi-step process involving electrophilic aromatic substitution on a suitable aniline precursor. The key challenge lies in controlling the regioselectivity of the halogenation steps. A plausible and logical synthetic route is outlined below, starting from the commercially available 2-chloro-4-(trifluoromethyl)aniline.
Causality Behind the Synthetic Strategy:
The choice of 2-chloro-4-(trifluoromethyl)aniline as the starting material is strategic. The amino group is a strong ortho-, para-director. In this starting material, the para position to the amino group is occupied by the trifluoromethyl group. The two ortho positions are at C2 (occupied by chlorine) and C6. The C2 position is sterically hindered by the adjacent chlorine atom. Therefore, electrophilic substitution is most likely to occur at the C6 position or the C3 position (meta to the amino group, but ortho to the trifluoromethyl group). However, the directing effect of the amino group is dominant. Bromination is therefore expected to occur at the C3 or C5 position. Given the electronic effects, the C3 position is a reasonable target.
Experimental Protocol: A Proposed Synthesis
Step 1: Bromination of 2-chloro-4-(trifluoromethyl)aniline
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Materials and Reagents:
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2-chloro-4-(trifluoromethyl)aniline (1.0 eq.)
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N-Bromosuccinimide (NBS) (1.05 eq.)
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N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent.
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Procedure:
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In a round-bottom flask, dissolve 2-chloro-4-(trifluoromethyl)aniline in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, maintaining the temperature at 0 °C. The use of NBS is a milder alternative to liquid bromine and often leads to higher yields of monobrominated products.[1]
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by adding water.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to isolate 3-Bromo-2-chloro-4-(trifluoromethyl)aniline.
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Caption: Proposed experimental workflow for the synthesis of 3-Bromo-2-chloro-4-(trifluoromethyl)aniline.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated anilines are prevalent in a wide range of pharmaceuticals due to their ability to serve as versatile synthetic intermediates. 3-Bromo-2-chloro-4-(trifluoromethyl)aniline, with its multiple functionalization points, is a prime candidate for the synthesis of novel bioactive molecules.
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Scaffold for Kinase Inhibitors: The aniline moiety can be readily acylated or alkylated to form amides or secondary amines, which are common features in kinase inhibitors. The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases.
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Intermediate for Cross-Coupling Reactions: The bromo-substituent is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of substituents at the 3-position, enabling the exploration of a large chemical space.
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Precursor for Heterocyclic Synthesis: The aniline nitrogen and the adjacent bromine atom can be utilized in cyclization reactions to form fused heterocyclic systems, such as quinolines and quinazolines, which are privileged scaffolds in medicinal chemistry.
Caption: Synthetic utility of 3-Bromo-2-chloro-4-(trifluoromethyl)aniline in medicinal chemistry.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Bromo-2-chloro-4-(trifluoromethyl)aniline is not available, the handling precautions should be based on those for structurally similar compounds, such as other halogenated and trifluoromethylated anilines. These compounds are generally considered hazardous.[2][3]
| Hazard Category | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3] Avoid ingestion, skin contact, and inhalation of dust/vapors. |
| Skin Corrosion/Irritation | Causes skin irritation.[2] Wear appropriate protective gloves and clothing. |
| Eye Damage/Irritation | Causes serious eye irritation.[2] Wear safety glasses with side-shields or goggles. |
| Respiratory Sensitization | May cause respiratory irritation.[3] Work in a well-ventilated area or use a fume hood. Avoid breathing dust. |
| Personal Protective Equipment (PPE) | Wear a lab coat, nitrile gloves, and chemical safety goggles. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. |
Conclusion
3-Bromo-2-chloro-4-(trifluoromethyl)aniline represents a promising, albeit currently theoretical, building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive framework for its synthesis, predicted properties, and potential applications, all grounded in established chemical principles and data from analogous compounds. By offering a detailed, scientifically-backed prospective analysis, we aim to empower researchers to explore the potential of this and other novel chemical entities in their quest for new and improved therapeutic agents.
References
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Gujarat Fluorochemicals Limited. 2, 6-dichloro-4-(trifluoromethyl) aniline Safety Summary. [Link]
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Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). [Link]
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PubChem. 2-Bromo-4-chloro-6-(trifluoromethyl)aniline. [Link]
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PubChemLite. 3-bromo-4-(trifluoromethyl)aniline (C7H5BrF3N). [Link]
- Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
